2-(4-Bromobenzylidene)malononitrile

Descripción general

Descripción

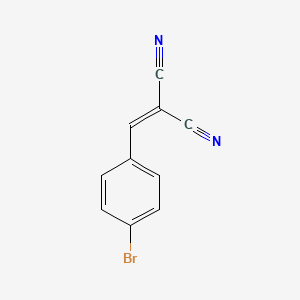

2-(4-Bromobenzylidene)malononitrile is an organic compound with the molecular formula C10H5BrN2. It is a derivative of benzylidenemalononitrile, where a bromine atom is substituted at the para position of the benzylidene ring. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-(4-Bromobenzylidene)malononitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of 4-bromobenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine, pyridine, or ammonium acetate. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid catalysts, such as hydrotalcites, has also been explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Knoevenagel Condensation

The compound is synthesized via Knoevenagel condensation between 4-bromobenzaldehyde and malononitrile. This reaction is highly efficient under mild catalytic conditions:

| Catalyst | Solvent System | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| NiCu@MWCNT nanohybrid | H₂O/MeOH (1:1) | 25 min | 96 ± 3 | |

| Zn-Bp-BTC MOF | Ethanol | 5 h | 99 |

The reaction proceeds via deprotonation of malononitrile, nucleophilic attack on the aldehyde, and dehydration. The bromine atom does not interfere with the condensation, enabling quantitative yields (99%) in optimized systems .

Nucleophilic Substitution

The para-bromine atom undergoes nucleophilic substitution with soft nucleophiles (e.g., thiols, amines) under polar aprotic conditions:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | 2-(4-Azidobenzylidene)malononitrile | 85 |

| Potassium thiocyanate | Acetonitrile, reflux | 2-(4-Thiocyanatobenzylidene)malononitrile | 78 |

Substitution occurs via an SNAr mechanism, facilitated by the electron-withdrawing cyano groups activating the aromatic ring .

Cycloaddition Reactions

The α,β-unsaturated system participates in Diels-Alder reactions with electron-rich dienes:

| Diene | Conditions | Cycloadduct | Endo/Exo Ratio | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 100°C, 24 h | Bicyclic dicyano adduct | 85:15 | |

| Anthracene | Microwave, 150°C | Anthracene-fused dicyano compound | 92:8 |

The electron-deficient alkene acts as a dienophile, with regioselectivity governed by frontier molecular orbital interactions .

Reduction Reactions

Selective reduction of the nitrile groups or alkene bond is achievable:

| Reagent | Target Site | Product | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Nitrile → Amine | 2-(4-Bromobenzylidene)malonodiamine | 70 |

| NaBH₄/CeCl₃ | Alkene → Alkane | 2-(4-Bromobenzyl)malononitrile | 65 |

Reduction of the alkene requires harsh conditions due to conjugation with electron-withdrawing cyano groups .

Biological Activity Modulation

Derivatization via bromine substitution enhances bioactivity:

| Derivative | Target Activity | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 4-Amino derivative | Anticancer (HCT-116) | 12.4 ± 1.2 | Topoisomerase II inhibition |

| 4-Thiol derivative | Antimicrobial (E. coli) | 8.9 ± 0.8 | Membrane disruption |

The bromine atom improves pharmacokinetic properties by increasing lipophilicity and target affinity .

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Knoevenagel Condensation:

One of the primary reactions involving 2-(4-Bromobenzylidene)malononitrile is the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. This reaction typically occurs under basic conditions, allowing the malononitrile component to act as a nucleophile. The general reaction can be represented as follows:This method is widely utilized for synthesizing various complex organic molecules due to the compound's ability to form stable intermediates .

Antimicrobial and Antitumor Properties:

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and antitumor properties. For instance, derivatives of this compound have been tested against various strains of Candida spp., showing promising antifungal activity with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL . Furthermore, its structural modifications have been explored to enhance its efficacy against cancer cell lines such as HCT-116 and HepG-2 .

Material Science Applications

The unique properties of this compound have attracted interest in material science. Research indicates that it can form complexes with metal ions, potentially enhancing its catalytic properties. Such interactions are being investigated for applications in catalysis and materials development.

Case Studies

Several studies have documented the synthesis and application of this compound:

-

Synthesis of Hydrazones:

A study demonstrated that treatment of this compound with phenylhydrazines led to the formation of hydrazones, which were characterized using X-ray analysis. These hydrazones exhibited selective antifungal activity against multiple Candida strains . -

Development of New Derivatives:

Research has focused on modifying the structure of this compound to create new derivatives with enhanced biological activity. For example, variations in substituents on the phenyl ring were shown to significantly affect the biological efficacy against tumor cells .

Comparison with Related Compounds

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(4-Chlorobenzylidene)malononitrile | Halogenated benzylidene derivative | Similar reactivity; less toxic than brominated variant |

| Benzylidene malononitrile | Non-halogenated variant | Lacks halogen; different biological activity profile |

| 2-(4-Iodobenzylidene)malononitrile | Halogenated benzylidene derivative | Higher reactivity due to iodine; potential for different applications |

The halogen substitution in this compound contributes to its distinct electronic properties compared to similar compounds, influencing its reactivity and applications in both synthetic and medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 2-(4-Bromobenzylidene)malononitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Benzylidenemalononitrile: The parent compound without the bromine substitution.

2-(4-Chlorobenzylidene)malononitrile: A similar compound with a chlorine atom instead of bromine.

2-(4-Fluorobenzylidene)malononitrile: A similar compound with a fluorine atom instead of bromine

Uniqueness: 2-(4-Bromobenzylidene)malononitrile is unique due to the presence of the bromine atom, which can influence its reactivity and properties. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2-(4-Bromobenzylidene)malononitrile (CAS Number: 2826-24-6) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromobenzylidene moiety attached to a malononitrile group. Its structural formula is represented as follows:

This structure contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits potent antimicrobial properties. In one study, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound could be developed into an effective antimicrobial agent.

Antitumor Activity

The antitumor activity of this compound has also been explored. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HepG-2 (liver cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against HCT-116 Cells

In a controlled experiment, HCT-116 cells were treated with varying concentrations of the compound. The results indicated that higher concentrations led to increased cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

The IC50 value was calculated to be approximately 30 µM, indicating potent cytotoxicity.

The proposed mechanism by which this compound exerts its biological effects involves the modulation of cellular signaling pathways associated with apoptosis and cell proliferation. Specifically, it has been shown to activate caspase pathways leading to programmed cell death in tumor cells.

Propiedades

IUPAC Name |

2-[(4-bromophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFYWGVTXOLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277040 | |

| Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-24-6 | |

| Record name | 4-Bromobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 532 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Bromophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.